4-(2,2,3,3-Tetrafluoropropoxy)aniline
Description
Significance of Fluorinated Organic Compounds in Contemporary Chemical Research
Fluorinated organic compounds have become indispensable in modern chemical research, primarily due to the profound effects that fluorine substitution has on a molecule's physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often enhances the thermal and metabolic stability of the parent compound. nih.gov In medicinal chemistry, the introduction of fluorine can alter a drug candidate's lipophilicity, binding affinity to target proteins, and pharmacokinetic profile. nih.govresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and over half of agricultural chemicals contain fluorine, a testament to its impact. soci.orgwikipedia.org Examples of successful fluorinated drugs include the antidepressant fluoxetine (Prozac) and the antibiotic ciprofloxacin. wikipedia.org In materials science, fluorinated compounds are utilized for their unique surface properties, leading to applications such as water and oil repellents, high-performance lubricants, and specialized polymers like Teflon. wikipedia.orgman.ac.uk
Overview of Fluorinated Anilines in Organic Synthesis and Materials Science
Fluorinated anilines are a class of aromatic compounds that serve as crucial intermediates in the synthesis of a wide array of functional molecules. google.com The presence of the amino group on the benzene (B151609) ring makes them versatile precursors for various chemical transformations. In the pharmaceutical industry, fluorinated anilines are foundational components for synthesizing active pharmaceutical ingredients (APIs), including anticancer, antiviral, and central nervous system agents. stanford.eduossila.com For instance, fluorinated anilines are used in the synthesis of certain quinolone antibiotics and other therapeutic agents. google.comgoogle.com In the realm of materials science, these compounds are precursors for high-performance polymers, specialty dyes, and liquid crystals. man.ac.ukgoogle.com The incorporation of fluorine into the aniline (B41778) structure can enhance the thermal stability and tune the electronic properties of the resulting materials.
Structural Context of 4-(2,2,3,3-Tetrafluoropropoxy)aniline within the Fluorinated Aniline Class
This compound is a distinct member of the fluorinated aniline family. Its structure consists of a central aniline core, which is a benzene ring substituted with an amino (-NH₂) group. At the para-position (position 4) relative to the amino group, it features a tetrafluoropropoxy group (-O-CH₂-CF₂-CF₂H).
This specific arrangement—a fluorinated alkyl ether chain attached to the aniline ring—combines the reactive potential of the amino group with the unique properties conferred by the fluorine atoms. The tetrafluoroalkyl chain is expected to significantly influence the molecule's lipophilicity and electronic nature, making it a valuable intermediate for creating more complex molecules with tailored properties for applications in medicinal chemistry and materials science.
Physicochemical Properties
Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, key identifiers and properties for the compound and its hydrochloride salt have been reported by chemical suppliers.
| Identifier | This compound | This compound hydrochloride |
|---|---|---|
| CAS Number | 58761-14-1 abcr.com | 109230-81-1 biosynth.comlabshake.combldpharm.comsigmaaldrich.cn |
| Molecular Formula | C₉H₉F₄NO abcr.com | C₉H₁₀ClF₄NO labshake.com |
| Molecular Weight | 223.17 g/mol abcr.com | 259.63 g/mol labshake.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7/h1-4,8H,5,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCMSTXDCCRVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Methodologies for 4 2,2,3,3 Tetrafluoropropoxy Aniline and Analogues
Strategies for the Construction of the 4-(2,2,3,3-Tetrafluoropropoxy)aniline Scaffold
The synthesis of the this compound scaffold is typically approached by first establishing the tetrafluoropropoxy ether bond to a functionalized benzene (B151609) ring, followed by the formation or unmasking of the aniline (B41778) group.
Nucleophilic Substitution Approaches for Tetrafluoropropoxy Ether Formation
The formation of the characteristic ether linkage in this compound is commonly achieved via nucleophilic substitution, most notably the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This method involves the reaction of a phenoxide nucleophile with an alkyl halide or sulfonate electrophile. masterorganicchemistry.com In the context of this specific synthesis, the reaction would typically involve a p-substituted phenoxide (such as that derived from 4-nitrophenol (B140041) or a protected 4-aminophenol) and a 2,2,3,3-tetrafluoropropyl electrophile.
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. acsgcipr.org The phenoxide ion, generated by deprotonating the corresponding phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate), attacks the carbon atom bearing a leaving group (e.g., bromide, iodide, or tosylate) on the tetrafluoropropyl chain. masterorganicchemistry.com For the synthesis of the aniline precursor, 4-nitrophenol is often the starting material of choice.
Key Reactants in Tetrafluoropropoxy Ether Formation:
| Nucleophile Precursor | Base | Electrophile (with Leaving Group, LG) | Product |
| 4-Nitrophenol | K2CO3, NaH | HCF2CF2CH2-LG (LG=Br, I, OTs) | 1-Nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene |
| 4-Acetamidophenol | K2CO3, NaH | HCF2CF2CH2-LG (LG=Br, I, OTs) | N-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)acetamide |
Amination Strategies for Aromatic Rings
While less common for this specific target, direct amination of an aromatic ring is a viable strategy for synthesizing aniline analogues. researchgate.netorganic-chemistry.org These methods can be broadly categorized into nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Modern methods like the Buchwald-Hartwig amination, which uses a palladium catalyst, allow for the coupling of aryl halides or triflates with amines. nih.gov In a hypothetical synthesis of the target compound, this could involve the reaction of 1-bromo-4-(2,2,3,3-tetrafluoropropoxy)benzene (B15092081) with an ammonia (B1221849) equivalent. organic-chemistry.org Photocatalysis has also emerged as a powerful tool for the direct C-H amination of arenes, providing a more atom-economical route. nih.govresearchgate.net
Reduction of Nitroaromatic Precursors to the Aniline Moiety
The most prevalent and industrially scalable route to this compound involves the reduction of the corresponding nitroaromatic precursor, 1-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzene. wikipedia.orgorgoreview.com The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis with numerous established protocols. wikipedia.org
Common methods for this reduction include:
Catalytic Hydrogenation: This is a clean and efficient method often employing heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under a hydrogen atmosphere. wikipedia.org
Metal-Acid Systems: Historically significant, reagents like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid) are effective for this transformation. orgoreview.com The Béchamp reduction, using iron and HCl, is a classic example. orgoreview.com
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or sodium hypophosphite, in conjunction with a catalyst like Pd/C. rsc.org
Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) in acidic media can also be used for the reduction of nitroarenes. wikipedia.org
Comparison of Common Nitro Group Reduction Methods wikipedia.orgorgoreview.comrsc.org
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H2, Pd/C or Raney Ni | Room temp to moderate heat, 1-50 atm H2 | High yield, clean byproducts (H2O) | Requires specialized pressure equipment, catalyst can be pyrophoric |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Refluxing aqueous acid | Inexpensive, robust | Large amount of metal waste, harsh acidic conditions |
| Transfer Hydrogenation | HCOONH4 or NaH2PO2, Pd/C | Refluxing alcohol | Avoids use of H2 gas, milder conditions | Can be slower, requires stoichiometric H-donor |
| Stoichiometric Metal Salt | SnCl2/HCl | Room temperature or gentle heating | Mild conditions, good functional group tolerance | Generates stoichiometric tin waste |
Advanced Reaction Conditions and Yield Optimization
Catalytic Systems in Synthesis
Catalysis is central to the efficient synthesis of the target molecule. In the ether formation step , while often conducted stoichiometrically with a base, phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between the aqueous or solid phenoxide salt and the organic-soluble alkyl halide, improving reaction rates and allowing for milder conditions.
For the reduction of the nitro precursor , the choice of catalyst is paramount. Palladium on carbon (Pd/C) is widely used for both catalytic hydrogenation and transfer hydrogenation due to its high activity and selectivity. rsc.org The catalyst loading and quality can be tuned to optimize the reaction time and ensure complete conversion. For certain substrates, other catalysts like Raney nickel may offer advantages. wikipedia.org
In alternative amination strategies , transition metal catalysts are essential. The Buchwald-Hartwig amination, for example, relies on a palladium catalyst, often complexed with specialized phosphine (B1218219) ligands, to facilitate the C-N bond-forming reductive elimination step. nih.gov Copper-based catalysts are also used for certain aryl amination reactions. organic-chemistry.org
Green Chemistry Approaches in this compound Synthesis
The industrial synthesis of specialty chemicals such as this compound is increasingly scrutinized through the lens of green chemistry. The focus is on developing synthetic routes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. While dedicated green synthesis protocols for this compound are not extensively documented in dedicated literature, the principles of green chemistry can be applied to its logical synthetic pathways, primarily the Williamson ether synthesis. This involves the reaction of p-aminophenol with a 2,2,3,3-tetrafluoropropyl electrophile. Green approaches would focus on alternative catalysts, safer solvent systems, and energy-efficient reaction conditions.
One of the most promising green chemistry techniques applicable to the synthesis of this compound is Phase-Transfer Catalysis (PTC). crdeepjournal.orgbiomedres.us This methodology is particularly well-suited for the Williamson ether synthesis, a cornerstone reaction for forming the ether linkage in the target molecule.
In a typical synthesis, p-aminophenol would be deprotonated by a base to form the phenoxide, which then reacts with a 2,2,3,3-tetrafluoropropyl halide. In conventional systems, this often requires anhydrous, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which are toxic and difficult to recycle. PTC offers a greener alternative by facilitating the reaction in a biphasic system, such as a toluene-water or solid-liquid system. crdeepjournal.orgbiomedres.us
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the aqueous or solid phenoxide anion into the organic phase containing the tetrafluoropropylating agent. mdpi.com This approach offers several green advantages:
Elimination of Hazardous Solvents: The use of less toxic and more easily recyclable solvents like toluene (B28343) is possible, or in some cases, the reaction can be run under solvent-free conditions.
Use of Milder Bases: Strong and hazardous bases can often be replaced with milder, safer, and less expensive inorganic bases like potassium carbonate or sodium hydroxide.
Reduced Reaction Times and Temperatures: PTC can significantly increase reaction rates, leading to shorter cycle times and lower energy consumption. crdeepjournal.org
Improved Selectivity: High selectivity for O-alkylation over N-alkylation of the aminophenol can often be achieved, reducing byproduct formation and simplifying purification. crdeepjournal.org
The selection of the phase-transfer catalyst is crucial for optimizing the reaction. Common catalysts include tetrabutylammonium (B224687) bromide (TBAB), tetrabutylammonium hydrogen sulfate, and various phosphonium salts. researchgate.net The efficiency of these catalysts can be influenced by the specific reactants and reaction conditions.
Below is a data table illustrating the potential impact of different catalysts and solvent systems on the yield of an analogous etherification reaction, highlighting the principles of PTC.
| Catalyst | Solvent System | Base | Temperature (°C) | Yield (%) |
| None | DMF | NaH | 80 | Moderate |
| TBAB | Toluene/Water | NaOH | 60 | High |
| Aliquat 336 | Solid-Liquid (no solvent) | K₂CO₃ | 70 | High |
| 18-Crown-6 | Dichloromethane/Water | KOH | 40 | Moderate-High |
This table is illustrative and based on general principles of Phase-Transfer Catalysis in similar reactions.
Further green improvements could involve the use of ultrasound or microwave irradiation to intensify the process, potentially leading to even shorter reaction times and higher yields. researchgate.net Additionally, the development of recyclable or supported phase-transfer catalysts could further enhance the sustainability of the synthesis by simplifying catalyst separation and reuse. biomedres.us The application of these green chemistry principles can lead to a more economically and environmentally sound production of this compound and its analogues.
Chemical Reactivity and Derivatization of 4 2,2,3,3 Tetrafluoropropoxy Aniline
Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) in 4-(2,2,3,3-Tetrafluoropropoxy)aniline is anticipated to occur predominantly at the positions ortho to the strongly activating amino group (positions 3 and 5). byjus.com The amino group enhances the electron density at these positions through resonance, making them highly susceptible to attack by electrophiles. byjus.com
The nitration of anilines is a classic example of electrophilic aromatic substitution, typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com
The reaction proceeds via an ionic mechanism where the π-electrons of the aniline ring attack the nitronium ion. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. youtube.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the nitroaniline derivative.
For this compound, direct nitration is complicated by the basicity of the amino group. In the strongly acidic conditions of the reaction, the amino group is protonated to form the anilinium ion (-NH₃⁺). testbook.com This protonated group is strongly deactivating and a meta-director. byjus.comtestbook.com Consequently, direct nitration often yields a mixture of products, including a significant amount of the meta-nitro isomer, alongside oxidation byproducts. testbook.com
To achieve selective nitration at the positions ortho to the amino group (and meta to the ether), a common strategy involves "protecting" the amino group by converting it into an amide, for example, by acylation with acetic anhydride (B1165640). The resulting acetanilide (B955) is less activated, which moderates the reaction and prevents oxidation. scribd.com The bulky acetyl group also sterically hinders the ortho positions, favoring substitution at the para position relative to the acetylamino group. However, since the para position is already occupied by the tetrafluoropropoxy group in the parent molecule, substitution is directed to the ortho positions. After the nitration step, the acetyl group can be removed by hydrolysis to regenerate the amino group.
Table 1: Predicted Products of Nitration of this compound
| Reaction Conditions | Predicted Major Product(s) | Mechanism Type |
| Direct Nitration (HNO₃, H₂SO₄) | Mixture of 2-nitro-4-(2,2,3,3-tetrafluoropropoxy)aniline and 3-nitro-4-(2,2,3,3-tetrafluoropropoxy)aniline | Ionic (Electrophilic Aromatic Substitution) |
| Nitration with Protection (1. Ac₂O; 2. HNO₃, H₂SO₄; 3. H₃O⁺) | 2-Nitro-4-(2,2,3,3-tetrafluoropropoxy)aniline | Ionic (Electrophilic Aromatic Substitution) |
The halogenation of anilines is typically a very rapid reaction due to the strong activating nature of the amino group. scribd.com For instance, the reaction of aniline with bromine water occurs almost instantaneously at room temperature, without the need for a Lewis acid catalyst, to produce a polysubstituted product (2,4,6-tribromoaniline). byjus.com
Applying this to this compound, direct bromination with bromine (Br₂) is expected to proceed readily, leading to disubstitution at the two available positions ortho to the amino group. The reaction mechanism is a standard electrophilic aromatic substitution. wikipedia.org
To control the reaction and achieve mono-halogenation, the reactivity of the ring must be attenuated. This is accomplished by the same protection strategy used in nitration: converting the amino group to an amide (acetanilide derivative). The N-acetyl group is less activating than the amino group, allowing for a more controlled, stepwise halogenation. scribd.com This allows for the synthesis of the mono-bromo derivative, which upon hydrolysis, yields 2-bromo-4-(2,2,3,3-tetrafluoropropoxy)aniline.
Table 2: Predicted Products of Bromination of this compound
| Reagent | Predicted Major Product | Catalyst |
| Excess Bromine (Br₂) | 2,6-Dibromo-4-(2,2,3,3-tetrafluoropropoxy)aniline | None required |
| 1. Acetic Anhydride; 2. Br₂; 3. H₃O⁺ | 2-Bromo-4-(2,2,3,3-tetrafluoropropoxy)aniline | None required |
Reactions Involving the Amino Group
The primary amino group of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.
Primary aromatic amines readily undergo diazotization when treated with nitrous acid (HNO₂) at low temperatures (0–5 °C). chemicalnote.com The nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl). chemicalnote.com This reaction converts the amino group into a diazonium salt (-N₂⁺Cl⁻).
These diazonium salts are highly valuable synthetic intermediates. organic-chemistry.org One of the most important transformations is the Balz-Schiemann reaction, which is used to introduce a fluorine atom onto the aromatic ring. researchgate.net In this reaction, the aniline is first diazotized, and the resulting diazonium salt is treated with fluoroboric acid (HBF₄) or other hexafluorophosphate (B91526) or hexafluoroantimonate salts. thieme-connect.de This leads to the precipitation of an arenediazonium tetrafluoroborate (B81430) salt. Gentle heating of this isolated salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and yielding the corresponding aryl fluoride (B91410). thieme-connect.de This provides a pathway to synthesize 1-fluoro-4-(2,2,3,3-tetrafluoropropoxy)benzene. Modern procedures have been developed to perform this transformation in a single pot without isolating the hazardous diazonium intermediate. researchgate.net
The nitrogen atom of the amino group can act as a nucleophile, reacting with various electrophiles.
Acylation: The amino group reacts readily with acylating agents such as acid chlorides or acid anhydrides to form amides. byjus.com For example, reaction with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) yields N-(4-(2,2,3,3-tetrafluoropropoxy)phenyl)acetamide. This reaction is fundamental for protecting the amino group during electrophilic aromatic substitution, as discussed previously. scribd.com
Alkylation: Direct N-alkylation of anilines with alkyl halides can be challenging to control, often resulting in a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. youtube.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation. Therefore, alternative methods such as reductive amination are generally preferred for the controlled synthesis of N-alkylated anilines.
The primary amino group of this compound can be converted into a hydrazine (B178648) derivative. A common synthetic route involves the reduction of the corresponding diazonium salt. After forming the diazonium salt as described in section 3.2.1, it can be reduced, for example, with sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂), to yield the corresponding arylhydrazine, 4-(2,2,3,3-Tetrafluoropropoxy)phenylhydrazine. organic-chemistry.org More recent methods describe the cross-selective reductive coupling of anilines with nitroarenes to form unsymmetrical hydrazines. thieme-connect.com Electrophilic amination of the aniline using reagents like N-Boc oxaziridines can also yield protected hydrazine derivatives. organic-chemistry.org
Reactivity of the Tetrafluoropropoxy Moiety
The tetrafluoropropoxy group, -OCH₂CF₂CF₂H, is a significant feature of this compound, influencing its chemical properties. The reactivity of this moiety is largely dictated by the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms.
Nucleophilic Substitution at Fluorinated Carbons
Nucleophilic substitution reactions directly on the fluorinated carbons of the tetrafluoropropoxy group are generally challenging to achieve. The carbon-fluorine bond is the strongest single bond in organic chemistry, making direct displacement of a fluoride ion energetically unfavorable.
In general, nucleophilic attack on polyfluoroalkyl chains is difficult and requires harsh reaction conditions or specific activation of the substrate. For a reaction to occur at the fluorinated carbons of the tetrafluoropropoxy group in this compound, a very strong nucleophile would be necessary, and even then, the reaction may not be selective. The high electron density around the fluorine atoms creates a repulsive effect on incoming nucleophiles, further hindering substitution reactions.
Stability under Various Chemical Environments (e.g., radiolytic stability)
The presence of multiple fluorine atoms in the tetrafluoropropoxy moiety imparts significant chemical and thermal stability to the molecule. Fluorinated organic compounds are known for their robustness and resistance to degradation under various chemical conditions.
Radiolytic Stability:
The study of the behavior of molecules under ionizing radiation is crucial for applications in environments with high radiation fields. While specific data on the radiolytic stability of this compound is not available, general trends for fluorinated compounds suggest a higher degree of stability compared to their non-fluorinated analogs. The strong C-F bonds are less susceptible to homolytic cleavage induced by radiation.
Multi-Component Reactions and Complex Molecule Synthesis Utilizing this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. Anilines are frequently used as key components in a variety of MCRs due to the nucleophilicity of the amino group.
While there are no specific examples in the provided search results of this compound being used in MCRs, its structural features suggest its potential as a valuable building block. The amino group can participate in reactions such as the Ugi, Passerini, and Mannich reactions, leading to the synthesis of diverse and complex molecular scaffolds.
The presence of the tetrafluoropropoxy group can introduce unique properties to the resulting complex molecules, such as increased lipophilicity, metabolic stability, and altered electronic properties. These features are highly desirable in medicinal chemistry and materials science. For instance, the incorporation of this fluorinated moiety could enhance the biological activity or performance of the synthesized compounds.
The general reactivity of anilines in MCRs involves the initial formation of an imine or enamine intermediate, which then undergoes further reactions with other components. The electronic properties of the aniline, influenced by the tetrafluoropropoxy substituent, would play a crucial role in determining its reactivity in these transformations.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
¹H NMR and ¹³C NMR
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules.
The ¹H NMR spectrum of 4-(2,2,3,3-Tetrafluoropropoxy)aniline is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the tetrafluoropropoxy group. The aromatic protons would likely appear as a set of doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the carbon adjacent to the oxygen (the -OCH₂- group) are expected to appear as a triplet, shifted downfield due to the deshielding effect of the oxygen atom. The proton on the carbon bearing four fluorine atoms (-CHF₂-) would appear as a triplet of triplets due to coupling with both the adjacent methylene (B1212753) protons and the fluorine atoms. The amine (-NH₂) protons would typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule are expected. The carbon atoms of the aromatic ring would resonate in the typical aromatic region (δ 110-160 ppm). The carbon attached to the nitrogen (C-NH₂) and the carbon attached to the oxygen (C-O) would have their chemical shifts influenced by these heteroatoms. The carbons in the tetrafluoropropoxy group would show characteristic shifts with splitting patterns due to coupling with the fluorine atoms. Specifically, the -OCH₂- carbon would be a triplet, and the -CF₂- and -CHF₂ carbons would exhibit complex splitting patterns due to one-bond and two-bond carbon-fluorine coupling.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Aromatic CH (ortho to NH₂) | Doublet | ~115-120 |
| Aromatic CH (ortho to O) | Doublet | ~118-125 |
| Aromatic C (ipso to NH₂) | - | ~140-145 |
| Aromatic C (ipso to O) | - | ~150-155 |
| -NH₂ | Broad Singlet | - |
| -OCH₂- | Triplet | ~65-70 (t) |
| -CF₂- | - | ~115-125 (t) |
| -CHF₂- | Triplet of Triplets | ~105-115 (tt) |
Note: Predicted chemical shifts (δ) are in parts per million (ppm). Splitting patterns are abbreviated as t (triplet) and tt (triplet of triplets).
¹⁹F NMR for Fluorine-Containing Moieties
Fluorine-19 (¹⁹F) NMR is a powerful technique specifically for characterizing organofluorine compounds. Given the four fluorine atoms in the tetrafluoropropoxy group, ¹⁹F NMR provides unambiguous signals for these atoms. The spectrum is expected to show two main signals. One signal would correspond to the two fluorine atoms of the -CF₂- group, and the other to the two fluorine atoms of the -CHF₂- group. These signals would likely appear as complex multiplets due to fluorine-fluorine and fluorine-proton coupling. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, making this technique excellent for confirming the structure of the fluorinated side chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₉H₉F₄NO), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. The high accuracy of HRMS, typically within a few parts per million (ppm), allows for the confident confirmation of the molecular formula. Fragmentation analysis in the mass spectrum would likely show characteristic losses, such as the loss of the tetrafluoropropoxy group or cleavage of the ether bond, providing further structural confirmation.
Table 2: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) |
| [M]⁺ | C₉H₉F₄NO | 223.0617 | 223.0615 |
| [M+H]⁺ | C₉H₁₀F₄NO | 224.0695 | 224.0693 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ range. The strong C-O stretching of the ether linkage would likely be present around 1200-1250 cm⁻¹. Crucially, strong absorption bands corresponding to the C-F stretching vibrations of the tetrafluoropropoxy group would be expected in the region of 1000-1200 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300-3500 |
| Aromatic Ring | C-H Stretch | 3000-3100 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Ether (-O-) | C-O Stretch | 1200-1250 |
| Fluoroalkane (-CF₂) | C-F Stretch | 1000-1200 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with conjugated systems.
The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of the aniline (B41778) chromophore. Aniline itself typically exhibits a strong primary absorption band around 230-240 nm and a weaker secondary band around 280-290 nm, both arising from π→π* transitions within the benzene ring. The presence of the tetrafluoropropoxy group, being an auxochrome, would be expected to cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λ_max) and may also affect the molar absorptivity (ε) of these bands. The analysis of these electronic transitions provides insight into the electronic structure and conjugation within the molecule.
Table 4: Predicted UV-Visible Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Solvent |
| π→π | ~235-245 | Ethanol |
| π→π | ~285-295 | Ethanol |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity.
To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. However, the structural analysis of closely related fluorinated aniline derivatives provides a clear precedent for how such a study would be conducted and the nature of the expected results. For instance, the crystal structure of 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline demonstrates the utility of this technique for fluorinated aminobenzenes. nih.gov
Should single crystals of this compound of sufficient quality be grown, typically through slow evaporation from a suitable solvent, they would be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve and refine the crystal structure. The analysis would reveal key structural parameters, including the crystal system, space group, and unit cell dimensions, as well as the conformation of the tetrafluoropropoxy chain relative to the aniline ring. Intermolecular interactions, such as hydrogen bonding involving the amine group and potential C-H···F or π-π stacking interactions, would also be elucidated.
Below is an illustrative table of crystallographic data for a related fluorinated aniline derivative, 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline, showcasing the type of information obtained from such an analysis. nih.gov
Table 1: Example Crystallographic Data for a Related Fluorinated Aniline. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀F₄N₂ |
| Formula Weight | 234.20 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.791 (13) |
| b (Å) | 8.185 (16) |
| c (Å) | 18.66 (4) |
| Volume (ų) | 1037 (3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 298 |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for separating, identifying, and quantifying chemical substances. They are essential for assessing the purity of synthesized compounds like this compound and for analyzing its presence in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. Given that aniline derivatives can be analyzed by GC, this method is appropriate for this compound. thermofisher.com
In a typical GC-MS analysis, the sample would be injected into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A common column for this type of analysis would be a nonpolar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.
Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is highly reproducible and allows for structural elucidation. whitman.edu For this compound (molar mass: 225.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 225. Key fragmentation pathways would likely include:
Alpha-cleavage adjacent to the ether oxygen or the amine nitrogen. libretexts.org
Cleavage of the C-O ether bond, leading to fragments corresponding to the tetrafluoropropoxy group and the aminophenol moiety.
Loss of fluorine or HF from the fluorinated chain.
Fragmentation of the aromatic ring.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI).
| m/z | Predicted Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 225 | [C₉H₉F₄NO]⁺ | Molecular Ion (M⁺) |
| 131 | [CHF₂-CF₂-CH₂]⁺ | Tetrafluoropropyl cation |
| 108 | [HOC₆H₄NH]⁺ | Cleavage of the Ar-O bond with H-rearrangement |
| 92 | [C₆H₄NH]⁺ | Loss of the tetrafluoropropoxy group |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a liquid mobile phase. It is especially valuable for compounds that are non-volatile or thermally unstable, and it is widely used for purity assessment of pharmaceutical intermediates and other fine chemicals. thermofisher.com
For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice. In this mode, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column.
A typical HPLC method for purity assessment would involve dissolving the compound in a suitable solvent and injecting it onto a C18 column. A gradient elution, starting with a higher proportion of a weak solvent (like water) and gradually increasing the proportion of a strong organic solvent (like acetonitrile (B52724) or methanol), would be employed to ensure the efficient elution of the target compound and any potential impurities with different polarities. sielc.comunl.edu Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as the aniline moiety possesses a strong chromophore that absorbs UV light. biotecha.lt The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks in the chromatogram.
Table 3: Example HPLC Method Parameters for Purity Analysis.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
Computational and Theoretical Studies of 4 2,2,3,3 Tetrafluoropropoxy Aniline
Quantum Mechanical Investigations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a powerful tool for investigating the electronic structure and reactivity of molecules like 4-(2,2,3,3-Tetrafluoropropoxy)aniline. Such studies would typically involve calculating key quantum chemical parameters to understand the molecule's stability, reactivity, and electronic properties.
For analogous aniline (B41778) derivatives, DFT calculations have been employed to determine optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -5.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |
| Ionization Potential | 7.9 eV | Energy required to remove an electron. |
| Electron Affinity | 0.5 eV | Energy released upon gaining an electron. |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would require specific computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations could offer significant insights into the conformational flexibility and intermolecular interactions of this compound. By simulating the movement of atoms over time, researchers can explore the molecule's preferred shapes (conformers) and how it interacts with itself and other molecules in various environments.
Key areas of investigation for MD simulations would include:
Conformational Analysis: Identifying the most stable conformations of the tetrafluoropropoxy side chain and its orientation relative to the aniline ring. This is crucial as the conformation can significantly influence the molecule's physical and chemical properties.
Intermolecular Interactions: Simulating the molecule in a condensed phase (liquid or solid) to study the nature and strength of intermolecular forces, such as hydrogen bonding (involving the -NH2 group) and dipole-dipole interactions. The fluorine atoms in the propoxy chain would also contribute to specific electrostatic interactions.
Solvation Effects: Understanding how the molecule behaves in different solvents by simulating its interactions with solvent molecules. This is vital for predicting its solubility and behavior in solution-based applications.
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures. For this compound, theoretical calculations could predict:
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. This information is fundamental for the structural elucidation of the molecule and can help in assigning peaks in experimentally obtained NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This provides information about the molecule's chromophores and its potential applications in optical materials.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Hypothetical Value/Region |
| IR | N-H stretching | 3300-3500 cm⁻¹ |
| IR | C-F stretching | 1000-1200 cm⁻¹ |
| ¹³C NMR | Aromatic carbons | 110-150 ppm |
| ¹⁹F NMR | -CF₂- protons | -120 to -140 ppm |
| UV-Vis | λ_max | ~290 nm |
Note: These are hypothetical predictions based on the expected functional groups and structure. Accurate predictions would require specific quantum chemical calculations.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be used to investigate various potential reactions, such as:
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic attack. Computational studies could model the reaction pathways for nitration, halogenation, or sulfonation, determining the transition state structures and activation energies to predict the regioselectivity (ortho, meta, or para substitution). The influence of the tetrafluoropropoxy group on the reaction outcome would be a key point of interest.
Oxidation of the Amino Group: The amino group can undergo oxidation. Theoretical calculations could explore the mechanisms of these oxidation reactions, identifying the intermediates and products.
Thermal Decomposition: By simulating the molecule at high temperatures, computational methods can help to predict its thermal stability and identify the likely decomposition pathways and products.
Through the calculation of potential energy surfaces, reaction intermediates, and transition states, computational chemistry can provide a detailed, step-by-step understanding of how reactions involving this compound are likely to proceed.
Applications in Advanced Materials Science
Role as a Monomer and Building Block in Polymer Synthesis
Aniline (B41778) and its derivatives are fundamental building blocks in polymer chemistry. nih.gov The modification of the aniline monomer with various substituents allows for the systematic study of the substituent's effect on the properties of the resulting polymer. 4-(2,2,3,3-Tetrafluoropropoxy)aniline, in this context, serves as a specialized monomer. Its primary amine group (-NH2) is a reactive site that enables it to undergo polymerization, typically through polycondensation reactions with other monomers, to form a wide range of high-performance polymers.
The incorporation of fluorine into polymers is a well-established strategy for tailoring material properties. The 2,2,3,3-tetrafluoropropoxy group in the monomer structure is key to developing materials with enhanced characteristics. Polymers synthesized using this fluorinated aniline can exhibit:
Enhanced Chemical Resistance: Fluorinated segments are known for their inertness, which can protect the polymer from degradation by various chemicals and solvents.
Lower Dielectric Constant: The low polarizability of the C-F bond helps in designing materials with low dielectric constants, which are crucial for applications in microelectronics as insulating layers to reduce signal delay and cross-talk. researchgate.netresearchgate.net
Increased Solubility: The presence of flexible, fluorinated ether linkages can disrupt polymer chain packing, often leading to improved solubility in organic solvents, which is a significant advantage for processing and fabrication. researchgate.net
Modified Surface Properties: Fluorinated groups tend to migrate to the polymer surface, leading to low surface energy, which imparts hydrophobicity and oleophobicity.
Aromatic polyetherimides, for instance, have been synthesized from fluorine-containing aromatic carboxylic acid dianhydrides to achieve enhanced properties. researchgate.net Similarly, novel fluorinated polyimides have been created from diamine monomers containing trifluoromethyl groups, resulting in polymers with good solubility and high thermal stability. capes.gov.br
Below is an interactive table summarizing the expected properties imparted by the tetrafluoropropoxy group.
| Property Enhancement | Structural Origin | Application Area |
| Thermal Stability | High Carbon-Fluorine (C-F) bond energy | Aerospace, Automotive |
| Chemical Resistance | Inert nature of fluorinated alkyl chains | Chemical processing, Coatings |
| Low Dielectric Constant | Low polarizability of C-F bonds | Microelectronics, High-frequency circuits |
| Enhanced Solubility | Disruption of chain packing by fluoroalkoxy group | Advanced processing, Film casting |
| Hydrophobicity/Oleophobicity | Low surface energy of fluorinated segments | Protective coatings, Membranes |
Fluorinated organic materials are gaining significant attention for their use in electronic and optoelectronic devices. The introduction of fluorine atoms into conjugated polymer systems can profoundly influence their electronic properties. Specifically, the high electronegativity of fluorine tends to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
This modification offers several advantages:
Easier Electron Injection: A lower LUMO level can facilitate the injection of electrons from the cathode in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Improved Stability: A lower HOMO level makes the material more resistant to oxidative degradation, thereby increasing the operational stability and lifetime of the electronic device.
Potential for n-type or Ambipolar Conduction: The strong electron-withdrawing nature of fluorine can shift the charge transport characteristics of a polymer from predominantly hole-transporting (p-type) to electron-transporting (n-type) or ambipolar (both).
While direct application of polymers from this compound in commercial organic semiconductors is not widely documented, its structure makes it a promising candidate for designing new semiconducting polymers with tailored electronic properties for use in next-generation organic electronics.
One of the most significant applications for fluorinated anilines is in the synthesis of high-performance polyimides (PIs) and polybenzoxazoles (PBOs). nih.govmonash.edu These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries.
The typical synthesis pathway involves a multi-step process:
Diamine Monomer Synthesis: The aniline derivative, this compound, is first used to synthesize a more complex diamine monomer. This often involves reacting it with other chemicals to create a larger molecule with two amine functional groups. nih.gov
Polyimide Formation: The resulting fluorinated diamine is then reacted with a tetracarboxylic dianhydride (e.g., 6FDA) through a polycondensation reaction. This forms a poly(amic acid) precursor, which is subsequently chemically or thermally treated to form the final polyimide. researchgate.netcapes.gov.brnih.govntu.edu.tw
Thermal Rearrangement to Polybenzoxazole: If the diamine precursor contains hydroxyl groups ortho to the amine groups, the resulting polyimide can undergo a high-temperature thermal rearrangement (TR). In this process, the imide ring rearranges to form a benzoxazole ring, releasing CO2 and creating a PBO with an even higher thermal stability and a rigid-rod structure. nih.govresearchgate.netresearchgate.net
The inclusion of the 4-(2,2,3,3-Tetrafluoropropoxy) group in the polymer backbone provides the resulting PIs and PBOs with lower dielectric constants, reduced water absorption, and better processability compared to their non-fluorinated counterparts. researchgate.netresearchgate.net
Functionalization of Surfaces and Interfaces
The amine group of this compound provides a reactive handle for grafting the molecule onto various surfaces and interfaces. This surface modification can be used to alter the surface properties of materials. For example, it can be attached to the surface of cellulose nanofibrils or other substrates through reactions with its amine group, such as via silane coupling agents. mdpi.com
Once anchored, the exposed tetrafluoropropoxy chains would create a low-energy surface, imparting properties like:
Hydrophobicity: Repelling water.
Oleophobicity: Repelling oils.
Anti-fouling characteristics: Resisting the adhesion of contaminants or biological matter.
This makes it a candidate for creating specialized coatings for applications ranging from biomedical devices to protective layers on optical components.
Advanced Composites and Hybrid Materials
Furthermore, the aniline derivative itself can be used to modify the surface of reinforcing fillers (e.g., glass fibers, carbon nanotubes, or inorganic nanoparticles). By functionalizing the filler surface, the compatibility and adhesion between the filler and the polymer matrix can be significantly improved. This leads to more efficient stress transfer and ultimately, a composite material with enhanced mechanical properties. For instance, conducting polymer composites have been synthesized by copolymerizing aniline and 4-fluoroaniline with silver nanoparticles, indicating that fluorinated anilines can be integrated into composite systems to achieve specific functionalities. researchgate.net Blends of polyaniline with biopolymers like starch have also been explored to create conductive and structurally stable composites. mdpi.com
Design of Specialized Solvent Systems
While anilines are typically used as reagents or monomers rather than bulk solvents, the unique properties of fluorinated organic compounds are relevant in the context of specialized solvent systems. Fluorinated compounds, particularly fluorinated alcohols, are known to act as unique solvents that can stabilize reactive intermediates like radicals and cations due to their high polarity and hydrogen-bond donating ability. acs.org
Fluorinated solvents are valued for their distinct properties, including low surface tension, non-flammability, and stability, which makes them useful in precision cleaning and as media for specific chemical reactions. agcchem.comenvirotechint.com Although this compound is more likely to be a high-boiling liquid or solid, its fluorinated nature aligns with the principles used in designing specialty fluorine-containing reaction media.
Polymerization Studies of 4 2,2,3,3 Tetrafluoropropoxy Aniline and Its Derivatives
Chemical Polymerization Mechanisms and Kinetics
The chemical oxidative polymerization of aniline (B41778) is a complex process that generally proceeds through a chain reaction involving initiation, propagation, and termination steps. researchgate.net The process is typically carried out in an acidic medium, where the aniline monomer exists in its protonated anilinium ion form. researchgate.net The reaction is initiated by an oxidizing agent, which extracts an electron from the aniline monomer to form a cation radical. researchgate.netresearchgate.net
The nature of the substituent on the aniline ring profoundly impacts the polymerization process. Both electronic and steric effects play a crucial role. nih.gov The 4-(2,2,3,3-Tetrafluoropropoxy) group is expected to influence the reactivity of the aniline monomer in several ways.
Steric Effects: The bulky nature of the tetrafluoropropoxy group can create significant steric hindrance. This hindrance can slow down the polymerization rate by impeding the coupling of monomer radicals. It may also favor the formation of lower molecular weight polymers and influence the regiochemistry of the coupling, potentially leading to a higher proportion of ortho-linked units alongside the typical para-linking. nih.gov Increased steric bulk from substituents often leads to a greater torsion angle between the aromatic rings in the polymer backbone, which can decrease the degree of conjugation. nih.gov
The table below summarizes the general influence of substituent properties on aniline polymerization.
| Substituent Property | Expected Effect on Polymerization Rate | Expected Effect on Polymer Properties |
| Electron-Donating | Increase | Higher oxidation state stability |
| Electron-Withdrawing | Decrease | Higher oxidation potential |
| Steric Bulk | Decrease | Reduced molecular weight, lower conductivity, increased solubility |
Oxidizing agents are essential for initiating the chemical polymerization of aniline by generating the initial monomer cation radicals. researchgate.net The choice of oxidant can significantly affect the reaction rate, polymer yield, and the final properties of the polyaniline. Ammonium (B1175870) persulfate (APS) is one of the most commonly used oxidants due to its high reactivity and solubility in aqueous media. researchgate.netresearchgate.net Other oxidants such as ferric chloride (FeCl₃), hydrogen peroxide (H₂O₂), and potassium iodate (B108269) (KIO₃) have also been employed. nih.gov
The mechanism involves the oxidation of the aniline monomer by the oxidant. researchgate.net For instance, with APS, the reaction begins with the formation of a complex between the anilinium cation and the persulfate anion, which precedes chain growth. researchgate.net The oxidant-to-monomer molar ratio is a critical parameter; a sufficient amount of oxidant is required to drive the polymerization to completion and to maintain the resulting polymer in its conductive, protonated emeraldine (B8112657) salt form. The nature of the oxidant can also influence the polymerization site, which is particularly relevant when creating composite materials. nih.gov While the term "catalyst" is sometimes used, in oxidative polymerization, these reagents are consumed and are more accurately described as initiators or oxidants.
Electrochemical Polymerization Techniques
Electrochemical polymerization is an alternative method that offers excellent control over the deposition, thickness, and morphology of the resulting polymer film. scispace.com This technique involves the direct oxidation of the monomer at the surface of a working electrode immersed in an electrolyte solution containing the monomer. mdpi.com The polymer is deposited directly onto the electrode as a film. researchgate.net
Common electrochemical techniques used for the polymerization of aniline and its derivatives include:
Cyclic Voltammetry (Potentiodynamic): The electrode potential is repeatedly scanned between set limits. researchgate.net This method allows for the gradual growth of the polymer film, and the resulting voltammograms provide information about the redox behavior of both the monomer and the polymer. mdpi.com
Potentiostatic (Constant Potential): A constant potential, sufficiently high to oxidize the monomer, is applied to the working electrode. researchgate.net This technique is useful for growing films of a specific thickness.
Galvanostatic (Constant Current): A constant current is passed through the electrochemical cell, causing the electrode potential to rise to a level that initiates polymerization. scispace.com
The electrochemical polymerization process is generally understood to occur in three steps:
Oxidation of the monomer to form soluble oligomers near the electrode surface. scispace.com
Deposition of these oligomers onto the electrode via a nucleation and growth process. researchgate.net
Continued chain propagation within the solid polymer film. scispace.com
For a substituted aniline like 4-(2,2,3,3-Tetrafluoropropoxy)aniline, the oxidation potential would be influenced by the electronic effects of the substituent. The resulting polymer film's properties, such as its redox activity and conductivity, would also be dictated by the substituent's structure.
Structural and Morphological Characterization of Resulting Polymers
The physical and chemical properties of poly(this compound) are intrinsically linked to its structure and morphology. Various analytical techniques are employed to characterize these features.
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of the synthesized polymer. The morphology of polyaniline and its derivatives is highly dependent on the polymerization conditions (e.g., chemical vs. electrochemical, choice of oxidant, temperature). researchgate.net Unsubstituted polyaniline can exhibit various morphologies, including granular, fibrous, and nanotubular structures.
For poly(this compound), the presence of the bulky and flexible side chain is expected to significantly influence its morphology. It is likely that the steric hindrance from the substituent would disrupt the regular packing of polymer chains, potentially leading to a more amorphous and globular or porous structure rather than a well-defined fibrous one. researchgate.net SEM analysis provides direct evidence of these microstructural features, which are critical for applications in areas like sensors and coatings.
X-ray Diffraction (XRD) is the primary technique used to assess the degree of crystallinity in a polymer. Polyaniline in its emeraldine salt form is generally considered semi-crystalline, with regions of ordered chain packing interspersed with amorphous domains. The XRD pattern of semi-crystalline polyaniline typically shows broad peaks corresponding to this partial ordering.
The introduction of the large 4-(2,2,3,3-Tetrafluoropropoxy) substituent would likely reduce the degree of crystallinity. The bulky side groups can prevent the polymer backbones from packing into a regular, ordered lattice, leading to a more amorphous structure. This would be reflected in the XRD pattern as broader and less intense diffraction peaks. The table below outlines the expected impact of the substituent on the polymer's structural characteristics.
| Characterization Technique | Property Measured | Expected Result for Poly(this compound) |
| SEM | Surface Morphology | Likely globular, porous, or irregular structure due to steric hindrance. |
| XRD | Degree of Crystallinity | Lower crystallinity (more amorphous) compared to unsubstituted polyaniline. |
Influence of Fluorination on Polymer Properties
General knowledge of fluorinated polymers suggests that the introduction of the 2,2,3,3-Tetrafluoropropoxy) group onto the aniline monomer would likely impart unique properties to the resulting polymer. Typically, fluorination is known to enhance thermal stability, chemical resistance, and hydrophobicity, while also altering the electronic properties of the polymer backbone. researchgate.netnih.gov The specific effects of the tetrafluoropropoxy side chain on polyaniline in terms of solubility, conductivity, and thermal degradation remain uncharacterized in the scientific literature. Without experimental data, any discussion on these properties would be purely speculative.
Applications of Derived Polymers (e.g., chemical sensors, energy storage, electrochromic devices)
The potential applications of poly(this compound) in fields such as chemical sensors, energy storage, and electrochromic devices are unexplored. While functionalized polyanilines are often investigated for these applications, the specific performance of a polymer derived from this compound in these areas has not been reported. Research into related fluorinated polymers has shown promise in these fields due to their unique electronic and physical properties, but direct analogues for the requested polymer are not available. researchgate.net
Broader Research Implications and Future Directions
Integration into Novel Fluorinated Building Blocks for Diverse Chemical Syntheses
The primary application of 4-(2,2,3,3-Tetrafluoropropoxy)aniline is as a precursor for more complex building blocks, particularly diamines used in the synthesis of polyimides. A key example of this is its conversion into 2,2-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane, a complex diamine monomer.
The synthesis involves reacting this compound with specific reagents to introduce additional functional groups, thereby creating a bifunctional monomer suitable for polymerization. This strategic integration allows for the precise incorporation of the tetrafluoropropoxy group into the backbone of a polymer. The presence of this fluorinated side chain is instrumental in modifying the final properties of the material.
The versatility of the aniline (B41778) group allows for its participation in various chemical reactions, enabling the creation of a wide array of derivatives. These derivatives can then be used to synthesize other classes of polymers beyond polyimides, such as polyamides and polyurethanes, each benefiting from the unique attributes conferred by the fluorinated moiety.
Structure-Property Relationship Studies in Material Science Applications
The incorporation of the 4-(2,2,3,3-tetrafluoropropoxy) group into polymer structures has a significant and predictable impact on their material properties. Research, particularly in the field of polyimides, has focused on understanding these structure-property relationships.
Solubility and Processability: One of the most significant advantages of using this building block is the enhanced solubility of the resulting polymers. The flexible tetrafluoropropoxy chain disrupts the rigid, co-planar stacking of polymer backbones, which typically leads to insolubility. This improved solubility in common organic solvents is critical for the practical application and processing of these high-performance materials, allowing for the formation of films and coatings via solution-casting techniques.
Thermal Properties: Polyimides derived from this compound exhibit excellent thermal stability. The high bond strength of the C-F bond contributes to the material's resistance to thermal degradation. These polymers typically show high glass transition temperatures (Tg), indicating their ability to maintain structural integrity and mechanical properties at elevated temperatures.
Dielectric and Optical Properties: The presence of fluorine atoms lowers the dielectric constant of the material. This is a crucial property for applications in microelectronics, where low-dielectric materials are required to minimize signal delay and cross-talk in integrated circuits. Furthermore, films made from these fluorinated polyimides are often colorless and possess high optical transparency, making them suitable for various optical applications.
Below is a data table summarizing the properties of a polyimide synthesized using a diamine derived from this compound.
| Property | Value |
| Glass Transition Temperature (Tg) | 247 °C |
| 5% Weight Loss Temperature | 510 °C (in N₂) |
| Dielectric Constant (at 1 MHz) | 2.80 |
| Refractive Index | 1.571 |
| Inherent Viscosity | 0.50 dL/g |
Development of Sustainable Synthesis Routes
Currently, the synthesis of this compound and its derivatives often involves multi-step processes that may use harsh reagents and solvents. A key future direction for research is the development of more sustainable and environmentally friendly synthesis routes. This includes exploring "green chemistry" principles such as the use of less hazardous solvents, reducing the number of synthetic steps (improving atom economy), and investigating catalytic methods that can proceed under milder conditions. Research into flow chemistry processes could also offer a path to safer, more efficient, and scalable production of this important intermediate.
Exploration of New Reaction Pathways and Catalytic Systems
Future research is expected to broaden the chemical toolbox for this compound. This involves exploring novel reaction pathways to create a wider variety of derivatives. The development of new catalytic systems, such as those based on transition metals or photocatalysis, could enable selective functionalization of the aromatic ring or the aniline group, leading to the creation of building blocks with unprecedented structures and functionalities. These new derivatives could, in turn, be used to access novel polymers and materials with unique properties that are not achievable with current synthetic methods.
Synergistic Research at the Interface of Organic Chemistry and Materials Engineering
The advancement of materials based on this compound lies at the intersection of organic synthesis and materials engineering. Future progress will depend on a close collaboration between these disciplines. Organic chemists can focus on designing and synthesizing new, more complex monomers with precisely controlled structures, while materials engineers can model and predict how these molecular structures will translate into desired macroscopic properties. This synergistic approach will accelerate the development of next-generation materials for advanced applications, from flexible electronics and aerospace components to advanced coatings and membranes, by creating a clear feedback loop between molecular design, synthesis, and material performance.
Q & A
Q. What are the recommended synthetic routes for 4-(2,2,3,3-Tetrafluoropropoxy)aniline, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-nitroaniline and 2,2,3,3-tetrafluoropropanol under basic conditions, followed by catalytic hydrogenation to reduce the nitro group. Purity optimization requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Evidence from solvent extraction studies (e.g., CSSX process) highlights the importance of controlling stoichiometry and reaction time to minimize byproducts like 4-sec-butylphenol . Analytical validation using HPLC with UV detection (λ = 254 nm) ensures ≥95% purity, as noted in fluorinated solvent system analyses .
Q. How can researchers characterize the structural integrity of this compound derivatives?
- Methodological Answer : Combine NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and high-resolution mass spectrometry (HRMS) for structural confirmation. For example, <sup>19</sup>F NMR resolves signals for CF2 and CF3 groups (δ = -120 to -140 ppm). X-ray crystallography is critical for confirming polymorphism, as demonstrated in studies of related fluoropropoxy benzylamine hydrochlorides . FT-IR spectroscopy identifies functional groups (e.g., N-H stretch at ~3400 cm<sup>-1</sup> for the aniline moiety) .
Advanced Research Questions
Q. What are the degradation pathways of this compound under extreme pH or thermal conditions?
- Methodological Answer : Under acidic conditions (pH < 2), hydrolysis of the ether linkage generates 2,2,3,3-tetrafluoropropanol and 4-aminophenol, identified via LC-MS/MS . Thermal degradation (T > 150°C) produces fluorinated aldehydes and CO2, as observed in thermogravimetric analysis (TGA) coupled with FT-IR gas-phase detection. Stability studies in solvent extraction systems recommend storage at ≤4°C in amber vials to suppress radical-mediated decomposition .
Q. How does the fluoropropoxy group influence the reactivity of this compound in polymer synthesis?
- Methodological Answer : The electron-withdrawing fluoropropoxy group enhances electrophilic aromatic substitution reactivity, enabling regioselective functionalization at the para position. In epoxy resin applications, it acts as a chain-transfer agent, reducing crosslink density and improving flexibility. This is evidenced in fluorinated polyurethane syntheses, where the compound serves as a monomer, with <sup>19</sup>F NMR confirming incorporation into the polymer backbone .
Q. What computational methods predict the environmental persistence of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) model bond dissociation energies (BDEs) for the C-O ether bond (≈320 kJ/mol), indicating moderate environmental persistence. Molecular dynamics simulations predict low solubility in water (log P = 2.8) but high affinity for lipid membranes, corroborating bioaccumulation risks noted in perfluoroether studies .
Data Contradictions and Resolution
Q. Discrepancies in reported breakdown products: How to reconcile lab-scale vs. environmental degradation data?
- Methodological Answer : Lab-scale studies under controlled conditions (e.g., CSSX process) identify 4-sec-butylphenol as a primary breakdown product , whereas environmental sampling detects perfluoroether carboxylic acids (e.g., PFO5DoDA) due to microbial oxidation . To resolve this, simulate environmental conditions (e.g., UV/ozone exposure) in lab reactors and use non-targeted LC-HRMS to capture transient intermediates. ECHA reports emphasize the need for multi-modal analytical workflows to address such contradictions .
Methodological Tables
Key Citations
- Synthesis and stability:
- Environmental persistence:
- Polymorphism and crystallography:
- Polymer applications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
